2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide
Overview
Description
“2-Bromo-4,5-dimethyl-1,3-thiazole hydrobromide” is a chemical compound with the molecular formula C5H6BrNS.BrH . It is a well-crystallized white crystalline substance, soluble in many organic solvents and in hydrocarbons when heated .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring are two methyl groups, a bromomethyl group, and a hydrobromide ion .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 272.99 .
Scientific Research Applications
Bromination Specificity : Research by Saldabol et al. (1975) on the bromination of imidazo[2,1-b]thiazole derivatives, closely related to 2-Bromo-4,5-dimethyl-1,3-thiazole, indicates that the bromination of bases containing a methyl group primarily leads to derivatives with respect to the furan ring in chloroform. This specificity is significant in synthetic chemistry for designing targeted reactions and products (Saldabol et al., 1975).
Selective Bromination Techniques : Hariri et al. (1998) demonstrated that radical bromination of 4,5-dimethylthiazole, a similar compound, can yield mono-, tri-, and tetrabromo compounds with regioselectivity. This study is crucial for understanding the controlled bromination of thiazole derivatives (Hariri et al., 1998).
Computational Analysis of Bromination : A study by Domard et al. (2000) used computational approaches to understand the regiochemistry of bromination in 4,5-dimethylthiazole. Such computational studies are essential for predicting reaction outcomes and planning synthetic strategies (Domard et al., 2000).
Applications in Synthesis and Characterization : Jaber et al. (2021) focused on the synthesis of a complex derived from a bromo thiazolyl azo compound and its biological activity studies. This indicates the role of brominated thiazole derivatives in developing new compounds with potential biological applications (Jaber et al., 2021).
Structural Analysis and Bromination : Laus et al. (2012) studied the bromination of 1-hydroxyimidazoles to produce various hydrobromide derivatives. The crystal structures of these compounds were determined, highlighting the significance of structural analysis in understanding the properties of brominated compounds (Laus et al., 2012).
Photophysical and Photochemical Properties : A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with bromo thiazole units demonstrates the importance of such compounds in developing photosensitizers for applications like photodynamic therapy (Pişkin et al., 2020).
Properties
IUPAC Name |
2-bromo-4,5-dimethyl-1,3-thiazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKFYOXKGYSDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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